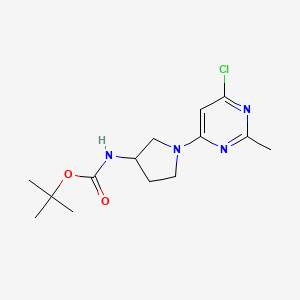

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate (CAS: 1289199-14-9) is a carbamate derivative featuring a pyrrolidine ring substituted with a 6-chloro-2-methylpyrimidin-4-yl group. Its molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.8 g/mol. The compound is structurally characterized by a pyrimidine core modified with chloro and methyl substituents, coupled with a tert-butyl carbamate-protected pyrrolidine moiety.

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-9-16-11(15)7-12(17-9)19-6-5-10(8-19)18-13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESMBIKQJLQYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a complex organic compound notable for its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a chloro-substituted pyrimidine. Its molecular formula is , with a molecular weight of approximately 270.74 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors. The presence of both the pyrrolidine and pyrimidine moieties suggests potential pharmacological properties, particularly in the realm of enzyme inhibition and receptor modulation.

Pharmacological Properties

Research indicates that compounds containing pyrimidine and pyrrolidine structures often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that similar compounds can inhibit microbial growth, making them candidates for antibiotic development.

- Anticancer Properties : The structural features may allow for interference with cancer cell proliferation pathways.

- Neurological Effects : Compounds with similar scaffolds have been investigated for neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound. Below is a summary table:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(6-Chloro-pyrimidin-4-yl)-pyrrolidine | Structure | Lacks the carbamate group; potential for different biological activity |

| Tert-butyl carbamate | Structure | Simpler structure; widely used in organic synthesis |

| 6-Chloro-pyrimidine | Structure | Basic pyrimidine structure; serves as a building block |

This table illustrates how the unique combination of structural elements in this compound may confer specific biological activities not found in simpler derivatives.

Inhibitory Studies

Recent studies have focused on the inhibitory effects of similar compounds on specific enzymes. For instance, research into neutral sphingomyelinase 2 (nSMase2) inhibitors has shown promising results, indicating that compounds with similar structural motifs can effectively inhibit this enzyme, which plays a role in neurodegenerative diseases .

Structure–Activity Relationship (SAR)

Extensive SAR studies have been conducted on analogues of this compound. These studies reveal that modifications to the pyrrolidine or pyrimidine rings can significantly alter biological activity, suggesting that further optimization could enhance efficacy against targeted biological pathways .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a chemical compound employed in scientific research, boasting a structure that includes a tert-butyl group, a pyrrolidine ring, and a chloro-substituted pyrimidine. With the molecular formula and a molecular weight of approximately 270.74 g/mol, this compound contains a carbamate functional group, recognized for its reactivity and utility in synthesis.

Applications

This compound has several applications:

- Medicinal Chemistry : Compounds with pyrimidine and pyrrolidine components are frequently studied for their potential pharmacological properties.

- Interaction Studies : Studying the interactions of this compound with biological targets is vital for understanding its mechanism of action. Interaction studies generally involve:

- Binding Assays : Assessing the compound's affinity for particular proteins or enzymes.

- Cell-Based Assays : Examining the effects on cellular pathways and functions.

- Structural Analysis : Using techniques like X-ray crystallography to determine how the compound interacts with its targets at the molecular level.

- Organic Synthesis : It is used as a building block in the synthesis of more complex molecules.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 1-(6-Chloro-pyrimidin-4-yl)-pyrrolidine | Lacks the carbamate group; potential for different biological activity |

| Tert-butyl carbamate | Simpler structure; widely used in organic synthesis |

| 6-Chloro-pyrimidine | Basic pyrimidine structure; serves as a building block |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous tert-butyl carbamate derivatives, highlighting key structural differences and their implications:

Key Differences and Implications

Core Heterocycles: The pyrrolidine-pyrimidine system in the target compound offers a compact, rigid structure compared to the piperidine (larger ring, more flexibility) in or the pyridine (aromatic, planar) in .

Substituent Effects :

- Chloro vs. Fluoro/Hydroxy Groups : The 6-chloro group in the target may enhance electrophilic reactivity compared to the 5-fluoro-4-hydroxy groups in , which could influence solubility or metabolic stability.

- Methyl vs. Acetyl/Methoxy : The 2-methylpyrimidine in the target likely increases lipophilicity relative to the acetylated piperidine () or methoxypyridine ().

Synthetic Utility :

- The tert-butyl carbamate group serves as a common protecting group for amines. For example, demonstrates its use in synthesizing acetylated piperidine intermediates via straightforward acetylation and deprotection steps .

Physical Properties :

- Melting points (MP) vary significantly:

- Pyrazolo-pyrimidine derivative (174): 195.6–196°C

- Chromenone-pyrimidine hybrid (): 163–166°C These differences likely arise from variations in hydrogen bonding (e.g., hydroxyl or carbamoyl groups) and molecular symmetry.

Research Findings and Data Gaps

- Spectroscopic Data : While compounds like 174 () and tert-butyl (1-acetylpiperidin-4-yl)carbamate () are well-characterized via NMR, HRMS, and IR , similar data for the target compound are absent in the provided evidence.

- Biological Activity: Pyrazolo-pyrimidine derivatives (–8) are explicitly noted for biological activity, but the target compound’s pharmacological profile remains unexplored in the available literature.

- Safety Profiles : provides hazard data for a fluorinated pyrimidine carbamate, emphasizing the need for similar safety assessments for the target compound .

Preparation Methods

General Synthetic Approach

The preparation of this compound generally involves multi-step organic synthesis, combining heterocyclic chemistry and carbamate protection strategies:

Formation of the Pyrimidine Core: The 6-chloro-2-methylpyrimidin-4-yl moiety is typically synthesized or procured as a key intermediate. This heterocyclic ring is functionalized with chlorine at position 6 and a methyl group at position 2.

Synthesis of the Pyrrolidine Subunit: The pyrrolidine ring, substituted at the 3-position, is prepared separately or through ring-closure reactions starting from suitable amino alcohols or halogenated precursors.

Coupling of Pyrimidine and Pyrrolidine Rings: The pyrrolidine nitrogen is linked to the pyrimidine ring, often via nucleophilic substitution at the 4-position of the pyrimidine, which bears a leaving group such as chlorine.

Protection of the Amino Group with a tert-Butyl Carbamate (Boc) Group: The free amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of triethylamine). This step stabilizes the amine functionality for further synthetic manipulations and improves compound handling.

This general route aligns with standard practices in heterocyclic and medicinal chemistry synthesis, where protecting groups like Boc are introduced to mask reactive amines temporarily.

Representative Synthetic Procedure

While specific detailed protocols for this exact compound are scarce in public literature, analogous preparation methods for related compounds provide a reliable framework:

| Step | Reaction Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of 6-chloro-2-methylpyrimidin-4-amine or suitable derivative | Starting from 2-amino-6-methylpyrimidine, chlorination at position 6 | Chlorinated pyrimidine intermediate |

| 2 | Nucleophilic substitution of pyrrolidine nitrogen on pyrimidine ring | Pyrrolidine derivative + chloropyrimidine, base (e.g., K2CO3), solvent (DMF or DMSO), heat | Formation of 1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine |

| 3 | Protection of pyrrolidine amine with Boc group | Di-tert-butyl dicarbonate (Boc2O), base (triethylamine), solvent (dichloromethane), room temperature | Formation of tert-butyl carbamate-protected compound |

Detailed Notes on Key Steps

Nucleophilic Substitution: The pyrrolidine nitrogen acts as a nucleophile attacking the electrophilic 4-position of the chloropyrimidine ring. This substitution is facilitated by the electron-deficient nature of the pyrimidine ring and the good leaving ability of chlorine.

Boc Protection: The use of di-tert-butyl dicarbonate is a standard method to protect amines. The reaction typically proceeds smoothly at room temperature in an organic solvent like dichloromethane, with a base to scavenge the generated acid.

Purification: The final product is usually purified by column chromatography or recrystallization to ensure high purity, suitable for research applications.

Data Summary Table

| Parameter | Details |

|---|---|

| CAS Number | 1289199-14-9 |

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl N-[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate |

| SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(C2)NC(=O)OC(C)(C)C |

| Key Reagents | 6-chloro-2-methylpyrimidine derivative, pyrrolidine, di-tert-butyl dicarbonate (Boc2O), base (triethylamine) |

| Typical Solvents | DMF, DMSO, dichloromethane |

| Reaction Conditions | Heating for substitution; room temperature for Boc protection |

Research Findings and Literature Insights

The compound is often synthesized as an intermediate in medicinal chemistry programs targeting biologically active molecules, where the Boc group serves as a removable protecting group to allow later functionalization.

Similar synthetic strategies involving Boc protection and nucleophilic aromatic substitution on pyrimidine rings are well-documented in the literature, confirming the robustness of this approach.

The tert-butyl carbamate group is acid-labile, allowing deprotection under mild acidic conditions to reveal the free amine for subsequent reactions.

The presence of the chloro substituent on the pyrimidine ring provides a reactive handle for further derivatization or cross-coupling reactions if desired.

Summary Table of Preparation Method Steps

| Step Number | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis or procurement of 6-chloro-2-methylpyrimidin-4-yl intermediate | Starting pyrimidine, chlorinating agents | Controlled chlorination | Ensures electrophilic site for substitution |

| 2 | Coupling with pyrrolidine ring | Pyrrolidine derivative, base (K2CO3 or similar) | Heating in polar aprotic solvent | Nucleophilic substitution at pyrimidine C4 |

| 3 | Protection of amine with tert-butyl carbamate | Di-tert-butyl dicarbonate, triethylamine | Room temperature, organic solvent | Boc protection stabilizes amine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate?

- Methodological Answer : The compound can be synthesized via a multi-step process involving nucleophilic substitution and carbamate protection. A common approach involves reacting a pyrrolidine derivative (e.g., 3-aminopyrrolidine) with 6-chloro-2-methylpyrimidin-4-yl halide under basic conditions (e.g., triethylamine) to form the pyrrolidine-pyrimidine core. Subsequent protection of the amine group with tert-butyl chloroformate in an inert atmosphere (e.g., nitrogen) at low temperatures (0–5°C) yields the carbamate product . Purification via column chromatography or recrystallization is recommended to achieve high purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra (e.g., δ 8.22 ppm for pyrimidine protons, δ 1.36 ppm for tert-butyl groups) confirm structural motifs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., expected [M+H]+ ion for CHClNO: 325.14) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

Q. What are the stability considerations for storage and handling?

- Methodological Answer : The compound is stable under inert conditions (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Avoid exposure to strong acids/bases, oxidizers, or moisture, which may hydrolyze the carbamate group . Stability tests via TLC or HPLC over 6–12 months are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield discrepancies often arise from incomplete mixing or temperature gradients in large batches. Use process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy to monitor reaction progress. Design experiments using Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, solvent volume) and identify critical quality attributes (CQAs) . Statistical tools (e.g., ANOVA) can isolate variables causing batch-to-batch variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinase targets). The pyrimidine moiety may act as a hydrogen bond acceptor, while the tert-butyl group provides steric hindrance .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability in aqueous or lipid bilayer environments .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) on activity using datasets from PubChem or ChEMBL .

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Test each enantiomer in biochemical assays (e.g., IC determination for enzyme inhibition). For example, (R)-enantiomers of related carbamates show higher affinity for GABA receptors due to spatial compatibility with binding pockets .

Q. What strategies mitigate off-target effects in cellular assays?

- Methodological Answer :

- Proteome Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify non-target interactions .

- CRISPR Screening : Knock out suspected off-target genes and measure changes in compound efficacy .

- Dose-Response Analysis : Establish a steep Hill slope (nH >1.5) to confirm specificity for the primary target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.